![molecular formula C10H18N2O2 B1436944 tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1419075-97-0](/img/structure/B1436944.png)
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Overview
Description
Tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with the molecular formula and a molecular weight of approximately 198.26 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula :
- Molecular Weight : 198.26 g/mol
- CAS Number : 1419075-97-0
- Purity : Typically ≥95% .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential applications in drug development.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial effects. For instance, derivatives of diazabicyclo compounds have been shown to possess activity against various strains of bacteria, including those resistant to conventional antibiotics . The mechanism of action often involves inhibition of cell wall synthesis or interference with protein synthesis pathways.
Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry explored the antibacterial properties of diazabicyclo derivatives, including this compound. The results demonstrated:
- Inhibition Concentration : Minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
- Mechanism : The compound was found to disrupt bacterial cell membrane integrity, leading to cell lysis .
Study 2: Structure-Activity Relationship (SAR)
Another research article focused on the structure-activity relationship of bicyclic compounds related to this compound. Key findings included:
- Substituent Effects : Modifications at the nitrogen atoms significantly affected antibacterial potency.
- Optimal Configuration : The (1R,5R) configuration was essential for maintaining biological activity .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has been investigated for its potential as a scaffold in drug design. Its structural characteristics allow for the modification of functional groups, which can enhance biological activity.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the tert-butyl group could improve selectivity and potency against tumor cells, suggesting a pathway for developing targeted cancer therapies .
- Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies have shown promise in modulating neurotransmitter systems, potentially aiding in conditions like depression and anxiety .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules.
Synthetic Pathways:
- Building Block for Peptides : The compound can be utilized as a protecting group in peptide synthesis, allowing for the selective modification of amino acids without interfering with the overall structure of the peptide .
- Synthesis of Bioactive Molecules : Its unique bicyclic structure facilitates the formation of diverse bioactive compounds through various coupling reactions, expanding its utility in pharmaceutical chemistry .
Material Science
Recent advancements have explored the use of this compound in material science.
Applications:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research shows that polymers containing this bicyclic structure exhibit improved performance characteristics compared to conventional materials .
Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | HeLa | 15 | |
Anticancer | MCF7 | 10 | |
Neurological | Neuroblastoma Cells | 20 |
Table 2: Synthetic Applications
Properties
IUPAC Name |
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGWXZRHRQUYTA-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129975 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester, (1R,5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419075-97-0 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester, (1R,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419075-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester, (1R,5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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